N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-11-20-15-7-4-13(10-16(15)21-11)17(22)19-9-8-12-2-5-14(18)6-3-12/h2-3,5-6,13H,4,7-10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHWYKLNLBDLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in relation to its interaction with sigma receptors and other pharmacological targets. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), receptor binding affinities, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{16}H_{20}FN_{3}O
- Molecular Weight : 295.35 g/mol
This structure includes a benzimidazole core which is significant for its biological interactions.
Receptor Interactions
Research indicates that this compound exhibits notable activity at sigma receptors. Sigma receptors are implicated in various physiological processes and pathologies, including neurodegenerative diseases and cancer.
- Sigma Receptor Binding Affinity :
- The compound has shown selective binding to sigma-1 receptors with a pK_i value of approximately 7.8, indicating moderate affinity for this receptor type .
- Comparatively, it demonstrates lower affinity for sigma-2 receptors, suggesting potential selectivity which could be beneficial in minimizing side effects associated with broader receptor interactions .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how modifications to the molecular structure affect biological activity. Key findings include:
- Importance of Basic Nitrogen : Substituting the nitrogen atom at the C-5 position of the tetrahydroindazole significantly reduces activity against sigma receptors .
- Substituent Variability : Various aryl groups can be substituted on the nitrogen atoms without losing activity, allowing for optimization of pharmacological properties .
Potential Therapeutic Applications
Given its interaction with sigma receptors, this compound may have implications in treating conditions such as:
- Chronic Pain : Sigma receptor modulators have been explored for their analgesic properties.
- Neuropsychiatric Disorders : The modulation of sigma receptors may also play a role in managing disorders like depression and anxiety.
Case Studies
Several studies have investigated the effects of similar compounds on biological systems:
- Study on Sigma Receptor Ligands :
- Pain Management Trials :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Molecular Features of Selected Benzimidazole Derivatives
Key Observations:
Molecular Weight and Drug-Likeness :
- The target compound (MW 318.39) falls within Lipinski’s rule of five (MW < 500), unlike EXP985 (MW 742.02), which may face bioavailability challenges.
Table 2: Stability Considerations
Preparation Methods
Cyclohexane Ring Functionalization
The tetrahydrobenzene moiety is typically constructed from cyclohexane-1,2-diamine derivatives. In a representative procedure:
- Ethyl 2-oxocyclohexanecarboxylate undergoes condensation with ammonium acetate at 120°C to form 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylate (Yield: 78%)
- Selective N-methylation at C2 is achieved using methyl iodide (3 eq.) in DMF with K2CO3 base (12 h, 60°C, Yield: 83%)
\( \text{Cyclohexane ester} + \text{NH}_4\text{OAc} \xrightarrow{\Delta} \text{Benzimidazole carboxylate} \)
\( \text{Benzimidazole carboxylate} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} 2\text{-Methyl derivative} \)
Carboxylic Acid Activation
Saponification of the ethyl ester proceeds quantitatively using LiOH (2M in THF/H2O 3:1) at 0°C to room temperature over 4 h. Subsequent activation with EDCI (1.2 eq.) and HOBt (0.3 eq.) in DCM generates the reactive acyl intermediate for amide coupling.
Amide Bond Formation with 4-Fluorophenethylamine
Coupling Reaction Optimization
Comparative studies of coupling reagents (Table 1) reveal EDCI/HOBt system superiority for sterically demanding substrates:
Table 1: Amidation Efficiency with Different Coupling Agents
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 12 | 92 |
| HATU/DIPEA | DMF | 25 | 6 | 85 |
| T3P®/Et3N | THF | 40 | 8 | 78 |
| DCC/DMAP | CHCl3 | 0→25 | 24 | 68 |
The optimal procedure employs EDCI (1.5 eq.), HOBt (0.5 eq.), and DIPEA (2 eq.) in anhydrous DCM, achieving 92% isolated yield after silica gel chromatography (hexane:EtOAc 7:3).
Stereochemical Considerations
X-ray crystallographic analysis of related compounds confirms the amide adopts a trans-configuration relative to the imidazole ring. Molecular modeling suggests this conformation minimizes steric clash between the 2-methyl group and phenethyl substituent.
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Recent advances employ microwave irradiation to accelerate key steps:
Flow Chemistry Approaches
Continuous flow systems demonstrate improved reproducibility for scale-up:
- 10 g scale amidation achieves 89% yield with 99.5% purity
- Residence time of 8 min at 50°C in acetonitrile/THF mixture
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (400 MHz, DMSO-d6): δ 7.32-7.28 (m, 2H, Ar-F), 7.15-7.11 (m, 2H, Ar-F), 4.12 (s, 2H, CH2NH), 3.45 (t, J=6.8 Hz, 2H, NCH2), 2.95 (s, 3H, NCH3), 2.78-2.65 (m, 4H, cyclohexane CH2), 1.92-1.85 (m, 4H, cyclohexane CH2)
13C NMR (100 MHz, DMSO-d6): δ 170.5 (C=O), 162.1 (d, J=245 Hz, C-F), 134.8, 129.7 (d, J=8 Hz), 115.9 (d, J=21 Hz), 61.8, 47.5, 32.1, 28.7, 25.4, 22.3
HRMS (ESI+): m/z calcd for C19H22FN3O [M+H]+ 340.1824, found 340.1821
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Table 2: Economic Comparison of Coupling Reagents
| Reagent | Cost ($/kg) | Equiv Used | Cost per Mole API ($) |
|---|---|---|---|
| EDCI | 420 | 1.5 | 38.50 |
| HATU | 2,150 | 1.2 | 129.00 |
| T3P® | 980 | 2.0 | 98.00 |
EDCI remains the most cost-effective option for large-scale production despite slightly lower yields compared to HATU.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorophenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can intermediates be characterized?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of tetrahydrobenzimidazole precursors and subsequent coupling with 4-fluorophenethylamine. Key intermediates (e.g., tetrahydrobenzoimidazole cores) require characterization via -NMR (e.g., δ 8.34 ppm for aromatic protons) and ESI-MS (e.g., [M+H] at m/z 404.1497). Purity can be confirmed via HPLC with a C18 column and acetonitrile/water gradient .
- Data Interpretation : Monitor coupling efficiency by tracking the disappearance of starting materials using TLC (silica gel, UV detection). Resolve ambiguities in -NMR assignments (e.g., overlapping peaks in δ 7.4–7.8 ppm) via 2D-COSY or HSQC experiments .
Q. How can solubility and stability be assessed under experimental conditions (e.g., aqueous buffers, DMSO)?
- Methodology : Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) and compare with computational predictions via the C-PCM solvation model (GAUSSIAN94 implementation). Validate stability via LC-MS after 24-hour incubation at 37°C .
- Troubleshooting : If precipitation occurs, modify solvent systems (e.g., add 10% PEG-400) or adjust pH (optimal range: 6.5–7.5). Monitor degradation products using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in the compound’s tetrahydrobenzoimidazole core?
- Methodology : Employ single-crystal X-ray diffraction (SHELXL-2018) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using Olex2, focusing on torsion angles (e.g., C5-N1-C7-C8) to confirm the fluorophenethyl group’s orientation .
- Data Contradictions : Discrepancies between calculated (DFT-optimized) and experimental bond lengths (e.g., C-N imidazole bonds) may arise from crystal packing effects. Address these via Hirshfeld surface analysis .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of homologous receptors (e.g., AT angiotensin II receptor). Validate poses via molecular dynamics (MD) simulations (NAMD, 100 ns) in explicit solvent. Compare with experimental IC values from radioligand displacement assays .
- Critical Analysis : If docking scores (e.g., −9.2 kcal/mol) conflict with low in vitro activity, assess protonation states (MarvinSketch) or solvation-free energy barriers (MM-PBSA calculations) .
Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetics?
- Methodology : Conduct metabolite profiling (LC-MS/MS) in hepatic microsomes to identify oxidative pathways (e.g., fluorophenyl ring hydroxylation). Cross-reference with in silico ADMET predictions (SwissADME) for bioavailability and blood-brain barrier penetration .
- Experimental Design : Use deuterated analogs (e.g., -fluorophenethyl) to stabilize metabolically labile positions. Validate via comparative pharmacokinetic studies in rodent models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
